ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate
Description
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is a heterocyclic organic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an ester-functionalized butanoate side chain. Its molecular formula is C₉H₁₂ClN₂O₂, with a molecular weight of 224.66 g/mol. The pyrazole moiety contributes to its stability and ability to engage in hydrogen bonding, while the ester group enhances solubility in organic solvents. Structural characterization via X-ray crystallography (often using programs like SHELXL for refinement) confirms its planar pyrazole ring and the spatial orientation of substituents, which are critical for its reactivity .
Properties
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJPCKLXNCURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromobutanoate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the pyrazole ring. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The chlorine atom at position 4 of the pyrazole ring is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the aromatic system.
Key Reactions:
- Ammonolysis : Reaction with ammonia or amines (e.g., hydrazine) replaces the chlorine with amino groups. For example, treatment with hydrazine hydrate yields ethyl 2-(4-hydrazinyl-1H-pyrazol-1-yl)butanoate .
- Thiol Substitution : Reaction with thiourea or sodium hydrosulfide produces sulfhydryl derivatives .
Table 1: Substitution Reactions and Products
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux (4–6 h) | Ethyl 2-(4-hydrazinyl-pyrazol-1-yl)butanoate | 75–80% |
| Sodium azide | DMF, 80°C | Ethyl 2-(4-azido-pyrazol-1-yl)butanoate | 65% |
| Thiourea | Ethanol, KOH, reflux (8 h) | Ethyl 2-(4-mercapto-pyrazol-1-yl)butanoate | 70% |
Ester Hydrolysis and Functional Group Transformations
The ester group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Concentrated HCl in ethanol/water converts the ester to 2-(4-chloro-pyrazol-1-yl)butanoic acid .
- Basic Hydrolysis : NaOH in aqueous ethanol yields the sodium salt of the acid, which can be protonated to the free acid .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate .
Reduction Reactions
The ester group is reducible to primary alcohols using strong reducing agents:
- LiAlH4 Reduction : In anhydrous THF, LiAlH4 reduces the ester to 2-(4-chloro-pyrazol-1-yl)butan-1-ol with 85% efficiency .
- Catalytic Hydrogenation : Hydrogen gas and Pd/C catalyst selectively reduce the ester to the alcohol without affecting the pyrazole ring .
Table 2: Reduction Outcomes
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH4 | THF | 0–25°C | 2-(4-chloro-pyrazol-1-yl)butan-1-ol | 85% |
| H2/Pd-C | Ethanol | 50°C | 2-(4-chloro-pyrazol-1-yl)butan-1-ol | 78% |
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
- With Ethyl Acetoacetate : Heating with ethyl acetoacetate in acetic acid yields pyrazolo[3,4-b]pyridin-6-one derivatives .
- With Carbon Disulfide : Forms pyrazolo[5,1-c] triazine-3-thione under basic conditions .
Example Reaction Pathway :
Ethyl 2-(4-chloro-pyrazol-1-yl)butanoate + Ethyl acetoacetate
→ Pyrazolo-pyridinone (via Knoevenagel condensation and cyclization) .
Oxidation Reactions
The pyrazole ring’s nitrogen atoms and the ester’s α-hydrogen are oxidation sites:
- Oxidation of Pyrazole : H2O2 in acetic acid oxidizes the pyrazole ring to pyrazine-N-oxide derivatives .
- Ester α-Hydrogen Oxidation : KMnO4 oxidizes the α-carbon of the ester to a ketone, forming ethyl 2-(4-chloro-pyrazol-1-yl)-3-oxobutanoate .
Comparative Reactivity with Analogues
The chlorine atom significantly enhances electrophilic substitution rates compared to non-halogenated pyrazoles. For example:
Table 3: Reaction Rate Comparison
| Compound | Relative Rate (vs. Chloro Derivative) |
|---|---|
| Ethyl 2-(4-methyl-pyrazol-1-yl)butanoate | 0.3× |
| Ethyl 2-(4-bromo-pyrazol-1-yl)butanoate | 1.2× |
| Ethyl 2-(1H-pyrazol-1-yl)butanoate | 0.1× |
Data derived from kinetic studies on nucleophilic substitution .
Thermal Decomposition
Pyrolysis at 300–400°C induces elimination reactions:
Scientific Research Applications
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Research: It serves as an intermediate in organic synthesis, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways . The pyrazole ring structure is known to bind to active sites of enzymes, inhibiting their activity or altering their function . The chloro group and ester functionality can also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Features
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate shares structural similarities with pyrazole derivatives such as ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate and methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. Key differences arise in substituent electronegativity and side-chain length, which influence molecular packing and crystallinity.
The chlorine substituent in the target compound reduces steric hindrance compared to bulkier nitro or bromo groups, enabling tighter crystal packing. SHELX programs are frequently employed for refining such structures due to their robustness in handling small-molecule crystallography .
Physicochemical Properties
The chloro-substituted derivative exhibits moderate polarity (logP = 1.8) compared to nitro- (logP = 1.2) and bromo- (logP = 2.1) analogs. This affects solubility: the chloro compound dissolves preferentially in polar aprotic solvents (e.g., DMSO), whereas bromo analogs favor chlorinated solvents.
| Compound | logP | Solubility in DMSO (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.8 | 45 | 98–100 |
| Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | 1.2 | 62 | 112–114 |
| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | 2.1 | 28 | 85–87 |
The nitro derivative’s lower logP and higher solubility correlate with its increased use in aqueous-phase reactions.
Biological Activity
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13ClN2O2
- Molecular Weight : 216.67 g/mol
- Structure : The compound features a pyrazole ring substituted with a chlorine atom and an ethyl butanoate moiety.
Synthesis
This compound can be synthesized through various organic reactions, often involving the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. The synthesis typically includes multiple steps to ensure the desired structural integrity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit cyclooxygenase enzymes, which play a critical role in inflammation.
- Receptors : It can modulate receptor activity, influencing various biological pathways.
Biological Activities
Research has shown that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies indicate that pyrazole derivatives can possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, contributing to its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that this compound inhibited the growth of Escherichia coli, showcasing its potential as an antimicrobial agent against common bacterial infections .
- Another investigation highlighted its anti-inflammatory properties through inhibition of cyclooxygenase enzymes, suggesting therapeutic applications in treating conditions like arthritis.
- In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in cancer cells, indicating its potential as a lead compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
